molecular formula C14H16N4O3S2 B12211808 4-(N-cyclopentylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

4-(N-cyclopentylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12211808
M. Wt: 352.4 g/mol
InChI Key: MVUXCWAXMBVGHY-UHFFFAOYSA-N
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Description

4-(N-cyclopentylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a thiadiazole ring and a cyclopentylsulfamoyl group, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-cyclopentylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Attachment of the Benzamide Core: The benzamide moiety is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) to facilitate the formation of the amide bond.

    Introduction of the Cyclopentylsulfamoyl Group: The final step involves the sulfonation of the intermediate compound with cyclopentylamine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(N-cyclopentylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzamide and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., Friedel-Crafts acylation).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(N-cyclopentylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacophore.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(N-cyclopentylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-cyclohexylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
  • 4-(N-cyclopropylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
  • 4-(N-cyclobutylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

4-(N-cyclopentylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide stands out due to its specific cyclopentylsulfamoyl group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H16N4O3S2

Molecular Weight

352.4 g/mol

IUPAC Name

4-(cyclopentylsulfamoyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H16N4O3S2/c19-13(16-14-17-15-9-22-14)10-5-7-12(8-6-10)23(20,21)18-11-3-1-2-4-11/h5-9,11,18H,1-4H2,(H,16,17,19)

InChI Key

MVUXCWAXMBVGHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=CS3

Origin of Product

United States

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